3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile
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Overview
Description
3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound characterized by the presence of a methanesulfinyl group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves the introduction of the methanesulfinyl and trifluoromethyl groups onto a pyridine ring. One common method includes the reaction of a pyridine derivative with methanesulfinyl chloride and trifluoromethyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide, strong nucleophiles.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, leading to alterations in their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
3-Methanesulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the presence of both methanesulfinyl and trifluoromethyl groups, which impart distinct chemical properties such as enhanced reactivity and stability. These features make it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H5F3N2OS |
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Molecular Weight |
234.20 g/mol |
IUPAC Name |
3-methylsulfinyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5F3N2OS/c1-15(14)7-2-5(8(9,10)11)4-13-6(7)3-12/h2,4H,1H3 |
InChI Key |
RICAJEUNWJEVTE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=C(N=CC(=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
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